molecular formula C13H11FS B1521004 (4-Fluorophenyl)(phenyl)methanethiol CAS No. 1039319-73-7

(4-Fluorophenyl)(phenyl)methanethiol

Cat. No.: B1521004
CAS No.: 1039319-73-7
M. Wt: 218.29 g/mol
InChI Key: QQQXNBWQBFRLIU-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(phenyl)methanethiol is a sulfur-containing aromatic compound featuring a methanethiol (-CH2SH) group bonded to two distinct aromatic rings: a 4-fluorophenyl group (para-fluorine substitution) and an unsubstituted phenyl ring. This structure combines the electron-withdrawing effects of fluorine with the nucleophilic and redox-active properties of the thiol group.

Properties

IUPAC Name

(4-fluorophenyl)-phenylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FS/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQXNBWQBFRLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Fluorophenyl)(phenyl)methanethiol, a compound featuring a thiol group attached to a biphenyl structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to review the existing literature on the biological activity of this compound, focusing on its anticancer, antibacterial, and other pharmacological properties.

Chemical Structure

The chemical structure of (4-Fluorophenyl)(phenyl)methanethiol can be represented as follows:

C13H11FS\text{C}_{13}\text{H}_{11}\text{F}\text{S}

This compound consists of a fluorinated phenyl group and a thiol (-SH) functional group, which may contribute to its biological properties.

The anticancer activity of (4-Fluorophenyl)(phenyl)methanethiol is hypothesized to involve the inhibition of tubulin polymerization. Similar compounds have demonstrated significant antiproliferative effects across various cancer cell lines. For instance, studies have shown that derivatives with similar structures exhibit IC50 values below 100 nM against human cancer cell lines, indicating strong growth inhibitory activity .

Case Studies

  • Inhibition of Tumor Growth : A study evaluated the effects of compounds structurally related to (4-Fluorophenyl)(phenyl)methanethiol on murine leukemia (L1210) and human cervix carcinoma (HeLa) cells. Results indicated that certain derivatives inhibited cell growth with IC50 values as low as 16 nM, suggesting potent anticancer properties .
  • Antiproliferative Activity : Another investigation into related compounds revealed that modifications at the C-4 or C-7 positions significantly enhanced antiproliferative activity compared to C-5 or C-6 substitutions. This finding highlights the importance of structural modifications in optimizing therapeutic efficacy .

Antibacterial Activity

The antibacterial properties of (4-Fluorophenyl)(phenyl)methanethiol have also been explored. Compounds containing thiol groups are known for their ability to disrupt bacterial cell membranes and inhibit growth.

In Vitro Studies

Research has indicated that thiol-containing compounds exhibit varying degrees of antibacterial activity against common pathogens. For example, a series of phenolic compounds showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting that (4-Fluorophenyl)(phenyl)methanethiol may possess similar effects due to its structural characteristics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for developing more effective derivatives. Research indicates that modifications to the phenyl rings and the introduction of electron-withdrawing groups can enhance biological activity.

CompoundActivity TypeIC50 Value (nM)
CA4Anticancer1.0
4gAnticancer16
4mAnticancer48

This table summarizes the IC50 values for selected compounds related to (4-Fluorophenyl)(phenyl)methanethiol, demonstrating its potential as an effective anticancer agent .

Scientific Research Applications

Organic Synthesis

Thiol-Ene Click Reactions
One of the primary applications of (4-Fluorophenyl)(phenyl)methanethiol is in thiol-ene click chemistry. The thiol group can engage in efficient and selective reactions with alkenes, facilitating the synthesis of complex molecules. This method is particularly advantageous for creating functionalized polymers and materials with tailored properties.

Synthesis of Functional Materials
The compound serves as a precursor in the development of functional materials such as conducting polymers and self-assembled monolayers. The combination of its aromatic rings and thiol functionality allows researchers to explore novel electronic properties and self-assembly behaviors, which are crucial for applications in nanotechnology and materials science.

Material Science

Self-Assembled Monolayers (SAMs)
The unique properties of (4-Fluorophenyl)(phenyl)methanethiol allow it to form self-assembled monolayers on various substrates. These SAMs have applications in sensor technology, biosensors, and surface modification due to their ability to provide functional surfaces that can interact with biological molecules or other chemical species.

Comparative Analysis with Related Compounds

To better understand the uniqueness of (4-Fluorophenyl)(phenyl)methanethiol, a comparison with structurally similar compounds is insightful:

Compound NameStructure FeaturesUnique Aspects
Bis(4-fluorophenyl)methanolTwo 4-fluorophenyl groups connected by a methanol unitLacks thiol functionality; mainly used in organic synthesis
(4-Chlorophenyl)(phenyl)methanethiolChlorine instead of fluorine on one phenyl groupDifferent halogen may affect reactivity and biological activity
(3-Fluorophenyl)(phenyl)methanethiolFluorine at the meta position on one phenyl groupPositioning of fluorine alters electronic properties

This comparison highlights how the specific substitution pattern and functional group in (4-Fluorophenyl)(phenyl)methanethiol may impart distinct chemical reactivity and biological properties compared to its analogs.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Position: Fluorine vs. Other Halogens

The position and type of substituents on aromatic rings significantly influence biological activity. For example:

  • Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone) exhibits an IC50 of 4.703 μM against α-amylase, attributed to bromine (para) and fluorine (para) substitutions on rings A and B, respectively.
  • Compound 2h ((E)-1-(4-chloro-2-hydroxy-5-iodophenyl)-3-(4-methoxyphenyl)propanone), with chlorine (para) and methoxy (para), shows reduced potency (IC50 = 13.82 μM).

Key Insight : Electronegative substituents (e.g., F, Br) at the para position enhance inhibitory activity compared to less electronegative groups (e.g., methoxy) .

Table 1: Impact of Substituents on Enzyme Inhibition
Compound Ring A Substituents Ring B Substituents IC50 (μM)
2j 4-Bromo, 5-Iodo, 2-OH 4-Fluorophenyl 4.703
2h 4-Chloro, 5-Iodo, 2-OH 4-Methoxyphenyl 13.82
2n 4-Methoxy, 5-Iodo, 2-OH 4-Fluorophenyl 25.07
2p 4-Methoxy, 5-Iodo, 2-OH 4-Methoxyphenyl 70.79

Methanethiol-Containing Analogs

The presence of a methanethiol group enhances interactions with enzyme active sites. For instance:

  • Compound 23 (para-methanethiol-substituted phenyl) demonstrates high α-amylase inhibition (IC50 = 2.15 μM ) due to favorable hydrogen bonding with Glu233 and π–H interactions with Trp59 and Leu162.
  • Compound 24 (meta-methanethiol-substituted phenyl) is less active (IC50 = 2.15±0.09 μM vs. higher values for meta-substituted analogs), highlighting the importance of para substitution for potency .

Key Insight : The para position of the methanethiol group maximizes steric and electronic complementarity with enzyme residues, enhancing binding affinity.

Structural Isomers: Fluorine Position

  • (2-Fluorophenyl)methanethiol : This isomer, with fluorine at the ortho position, is commercially available but lacks specific activity data in the evidence. Based on SAR trends from chalcone derivatives (e.g., cardamonin), ortho-substituted compounds generally exhibit lower activity than para-substituted analogs due to reduced resonance stabilization and steric hindrance .

Comparison with Alkoxy-Substituted Compounds

Methoxy groups, being electron-donating, reduce inhibitory potency compared to halogens:

  • Compound 2p (4-methoxy on both rings) has an IC50 of 70.79 μM, the highest among non-piperazine chalcones.
  • Compound 8 (alkoxy-substituted phenyl) shows moderate activity (IC50 = 2.15±0.1 μM ), but this is attributed to its unique interaction profile rather than substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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